![molecular formula C8H4Cl3N3O B6226095 2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine CAS No. 2454491-03-1](/img/new.no-structure.jpg)

2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine

Description

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring at the [4,3-d] position. Its structure is characterized by three chlorine atoms at positions 2, 4, and 7, and a methoxy group at position 6. Pyrido[4,3-d]pyrimidines are of interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes such as kinases and nucleotide-binding proteins .

Properties

CAS No. |

2454491-03-1 |

|---|---|

Molecular Formula |

C8H4Cl3N3O |

Molecular Weight |

264.5 |

Purity |

95 |

Origin of Product |

United States |

Preparation Methods

POCl3-Mediated Chlorination

The chlorination of pyrido[4,3-d]pyrimidine derivatives using phosphorus oxychloride (POCl3) is a cornerstone for introducing chlorine substituents. For 2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine, the process typically begins with a precursor bearing a methoxy group at position 8. For example, 8-methoxypyrido[4,3-d]pyrimidine-2,4-dione undergoes treatment with POCl3 in the presence of a tertiary amine base, such as N-ethyl-N-isopropylpropan-2-amine, at elevated temperatures (100°C). This reaction replaces the hydroxyl groups at positions 2 and 4 with chlorine atoms, yielding 2,4-dichloro-8-methoxypyrido[4,3-d]pyrimidine. Subsequent chlorination at position 7 is achieved via additional POCl3 treatment or alternative chlorinating agents.

Reaction Conditions :

-

Solvent : POCl3 (neat)

-

Temperature : 100°C

-

Time : 1–2 hours

-

Yield : ~85–90% (crude)

Regioselectivity and Byproduct Management

The electron-withdrawing methoxy group at position 8 directs chlorination to positions 2, 4, and 7 by activating specific sites on the aromatic ring. Byproducts, such as over-chlorinated derivatives, are minimized through controlled stoichiometry and temperature. Purification via column chromatography (alumina or silica gel) or recrystallization ensures high purity (>95%).

Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

Displacement of Halogen at Position 8

An alternative route involves substituting a halogen atom (e.g., fluorine or chlorine) at position 8 with a methoxy group. Starting from 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, SNAr with sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) facilitates the displacement. The reaction proceeds at 60–80°C, leveraging the electron-deficient nature of the fluorinated intermediate.

Reaction Conditions :

-

Solvent : DMF or THF

-

Base : NaOMe (2–3 equiv)

-

Temperature : 60–80°C

-

Time : 4–6 hours

-

Yield : 70–75%

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave irradiation accelerates the reaction, reducing time to 1–2 hours with comparable yields.

Ring Construction with Pre-Installed Methoxy Group

Cyclocondensation Strategies

The pyrido[4,3-d]pyrimidine ring is assembled from pyrimidine and pyridine precursors bearing the methoxy group. For instance, condensation of 4-amino-2-methoxypyridine-5-carbonitrile with chlorinated pyrimidine intermediates under acidic conditions (e.g., HCl/EtOH) forms the bicyclic core. Subsequent chlorination at positions 2, 4, and 7 completes the synthesis.

Reaction Conditions :

-

Solvent : Ethanol

-

Acid Catalyst : Conc. HCl

-

Temperature : Reflux (78°C)

-

Time : 12–18 hours

-

Yield : 60–65%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| POCl3 Chlorination | High efficiency; minimal byproducts | Requires harsh conditions | 85–90% |

| SNAr Methoxylation | Flexible for late-stage functionalization | Sensitivity to steric hindrance | 70–75% |

| Ring Construction | Avoids post-synthesis substitutions | Multi-step; lower overall yield | 60–65% |

Mechanistic Insights and Optimization

SNAr Reaction Parameters

The success of methoxylation hinges on the leaving group’s ability (F > Cl) and the ring’s activation by electron-withdrawing groups (e.g., Cl at positions 2, 4, 7). Polar aprotic solvents stabilize the transition state, enhancing reaction rates.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for POCl3-mediated chlorination, ensuring safety and consistency. Automated purification systems (e.g., simulated moving bed chromatography) reduce downtime and improve throughput.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Medicinal Chemistry

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is primarily explored for its potential therapeutic properties:

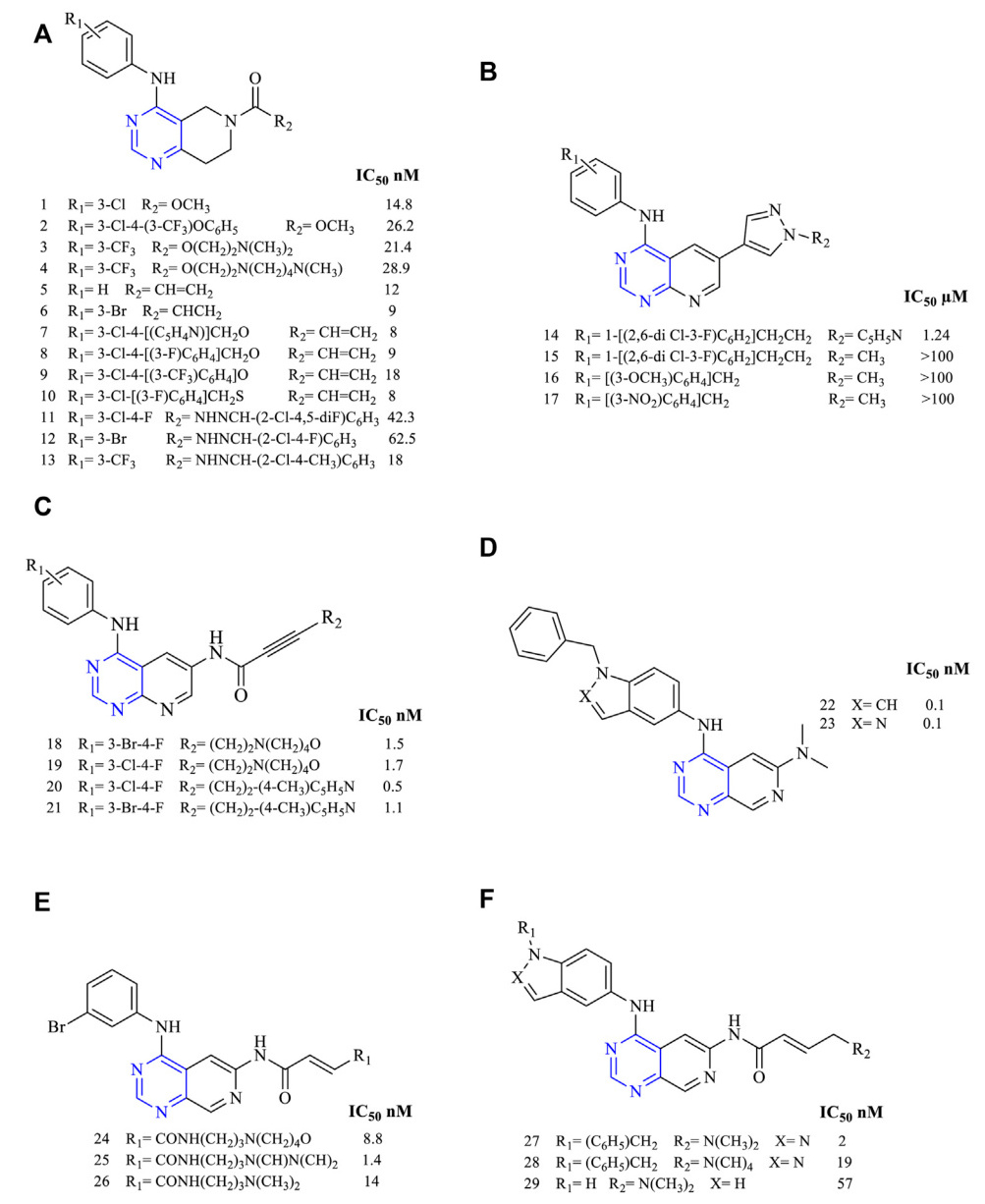

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. Notably, it has been studied for its ability to target KRAS G12D mutations associated with several cancers. This mutation is notoriously difficult to treat due to its role in oncogenic signaling pathways. Studies have shown that derivatives of this compound can effectively inhibit these mutations, suggesting a targeted approach in cancer therapy .

- Antiviral and Antimicrobial Properties : Beyond oncology, the compound has also exhibited antiviral activity against certain pathogens. Its structural characteristics enhance its interaction with specific viral proteins, making it a candidate for further investigation in antiviral drug development .

Biological Studies

The biological mechanisms of this compound are of significant interest:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical biological pathways involved in disease progression .

- Protein Interaction : Interaction studies indicate that it selectively binds to proteins involved in cellular signaling pathways. For instance, its binding affinity towards mutant forms of KRAS has been characterized through various assays .

Material Science

In addition to its biological applications, this compound is being explored for potential uses in material science:

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

Several case studies illustrate the applications of this compound:

-

KRAS G12D Inhibition Study :

- A study demonstrated that derivatives of this compound effectively inhibited the proliferation of cancer cells harboring the KRAS G12D mutation. The mechanism involved direct binding to the mutant protein and disruption of downstream signaling pathways.

-

Antiviral Activity Investigation :

- Research indicated that the compound exhibited antiviral properties against specific viruses by targeting viral replication processes. Detailed assays revealed its efficacy in vitro and suggested potential pathways for therapeutic application.

Mechanism of Action

The mechanism by which 2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Patterns and Functional Groups

The following table summarizes key structural analogs and their substitution patterns:

Key Observations :

- Positional Isomerism : Pyrido[3,2-d]pyrimidines (e.g., 4-chloro-6-fluoro derivative) differ in ring fusion, altering electronic distribution and steric accessibility .

Electronic and Physicochemical Properties

HOMO-LUMO Profiles and Reactivity

Theoretical studies on pyridopyrimidines reveal that substituents critically influence frontier molecular orbitals (FMOs):

- HOMO-LUMO Gaps : Narrow gaps (1.437 kcal/mol range) in analogs like N-1/N-2 substituted pyrazolo[4,3-e]triazines suggest similar reactivity and stability across derivatives .

- Dipole Moments : The target compound’s dipole moment (~3–8 D) aligns with analogs such as 3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e]triazines, which exhibit parallel dipole orientations relative to the fused ring system .

Lipophilicity

Kinase Inhibition Potential

- Abl Kinase: Analogs lacking NH groups (e.g., 5-methylsulfonylpyrazolo[4,3-e]triazines) show reduced Abl inhibition compared to NH-containing derivatives, highlighting the importance of hydrogen-bond donors .

- CDK2/Cyclin E: 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine demonstrates moderate inhibition, suggesting that partial saturation and anilino substituents enhance binding .

Antiviral Activity

- Molecular Docking : Structural similarity to acyclovir enables pyridopyrimidines to bind thymidine kinase (TK) with affinity comparable to antiviral drugs, though in vitro activity remains unconfirmed .

Biological Activity

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a unique structural configuration that includes three chlorine atoms and a methoxy group on a pyrido[4,3-d]pyrimidine scaffold. Its molecular formula is C₈H₄Cl₃N₃O, with a molecular weight of approximately 264.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. This compound has been shown to inhibit certain enzymes and proteins associated with cancer pathways, particularly those related to the KRAS G12D mutation, which is prevalent in various malignancies .

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in oncogenic pathways.

- Binding Affinity : Interaction studies indicate a significant binding affinity towards mutant forms of KRAS, which is critical for its therapeutic efficacy against cancers driven by such mutations .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-Cancer Properties : It has been identified as an inhibitor of KRAS G12D mutations. This property makes it a potential candidate for targeted cancer therapies .

- Potential Applications : The compound is being explored for its use in developing selective inhibitors for various biological targets .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively inhibit cell proliferation in cancer cell lines harboring KRAS mutations. The mechanism involves blocking the signaling pathways critical for tumor growth .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the chlorine and methoxy groups can enhance the compound's efficacy and selectivity towards target proteins .

- Comparative Analysis : A comparative study with similar compounds highlighted the unique biological activity profile of this compound due to its specific combination of substituents .

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 2,4-Dichloro-8-fluoropyrido[4,3-d]pyrimidine | Fluorine substitution | KRAS G12C inhibitor |

| 2-Methyl-5-chloro-pyrido[4,3-d]pyrimidine | Methyl group at position 2 | Antimicrobial properties |

| 2-Amino-6-chloropyrido[4,3-d]pyrimidine | Amino group at position 2 | Potential anti-inflammatory effects |

Q & A

Q. What are the optimized synthetic routes for 2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key steps include chlorination at positions 2,4,7 and methoxy substitution at position 8. Optimizing conditions such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature (60–80°C for chlorination), and catalyst use (e.g., Lewis acids like AlCl₃) can enhance yields. For example, using microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions and ring connectivity. For instance, the methoxy group at position 8 appears as a singlet (~δ 3.9 ppm in ¹H NMR), while chlorine substituents influence neighboring proton splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive proof of the 3D structure, as demonstrated in related pyrido[4,3-d]pyrimidine derivatives .

Q. What initial biological screening assays are recommended to assess its therapeutic potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity. Follow-up enzyme inhibition assays (e.g., kinase or PI3Kα inhibition) can identify mechanistic targets. For example, analogs of this compound show IC₅₀ values <10 µM in PI3Kα inhibition, suggesting a role in blocking oncogenic signaling . Dose-response curves and selectivity indices (compared to non-cancerous cells) should be calculated to prioritize further development.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, serum concentration). To address this:

- Standardize protocols using reference compounds (e.g., staurosporine for cytotoxicity).

- Validate target engagement via Western blotting (e.g., phosphorylated Akt levels for PI3K inhibition).

- Perform meta-analyses of published data to identify confounding variables, such as solvent effects (DMSO concentration) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing chlorine with fluorine or methoxy with ethoxy).

- Step 2 : Test analogs in parallel assays (e.g., kinase inhibition, solubility).

- Step 3 : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (e.g., electronegativity, steric bulk) with activity. For example, replacing 7-Cl with a methylthio group increases solubility but reduces kinase affinity .

Q. What computational methods are effective for predicting target interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) can model binding to targets like PI3Kα. Key parameters include:

- Grid box centered on the ATP-binding pocket.

- Scoring functions (e.g., MM-GBSA) to rank binding affinities.

- Validation via experimental IC₅₀ values from kinase assays .

Q. What strategies enable regioselective substitution at specific positions of the pyrido[4,3-d]pyrimidine core?

- Methodological Answer :

- Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct reactivity.

- Employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling at position 2).

- Microwave-assisted synthesis enhances selectivity for 4-chloro substitution over 2-chloro in mixed systems .

Q. What methodological approaches ensure high purity and stability of the compound during storage?

- Methodological Answer :

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation .

Q. How can in vitro metabolic stability be analyzed for this compound?

- Methodological Answer :

- Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.

- Identify metabolites using UPLC-QTOF-MS and compare to synthetic standards.

- Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to prioritize compounds with favorable pharmacokinetics .

Q. What experimental designs evaluate synergistic effects with other anticancer agents?

- Methodological Answer :

- Use combination index (CI) models (Chou-Talalay method):

- Treat cells with serial dilutions of the compound and a partner drug (e.g., doxorubicin).

- Calculate CI values via CompuSyn software; CI <1 indicates synergy.

- Validate synergy in xenograft models, monitoring tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.